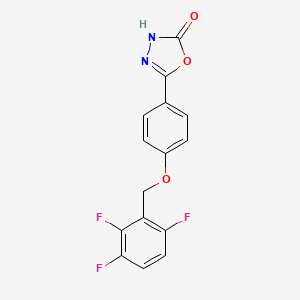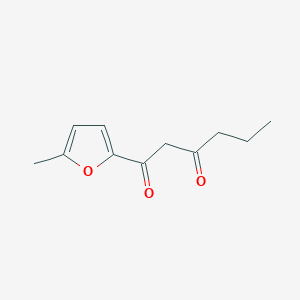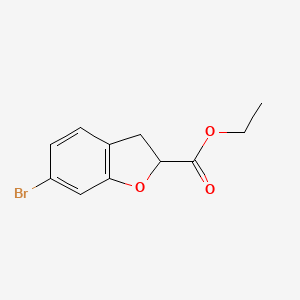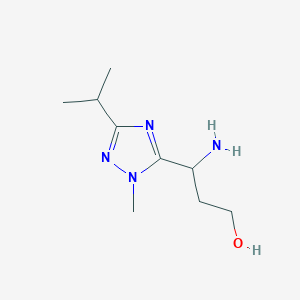
3-Amino-3-(3-isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-3-(3-isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-ol is a heterocyclic organic compound that contains a 1,2,4-triazole ring. This compound is notable for its unique structure, which includes an amino group and a hydroxyl group attached to a propanol chain. The presence of the 1,2,4-triazole ring makes it a valuable scaffold in medicinal chemistry and various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(3-isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-ol typically involves multistep reactions starting from readily available precursors. One common method involves the reaction of aminoguanidine with formic acid to form 3-amino-1,2,4-triazole . This intermediate can then be further functionalized through various chemical reactions to introduce the isopropyl and methyl groups, followed by the addition of the propanol chain.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. Recrystallization from solvents like methanol is often employed to purify the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-3-(3-isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while substitution reactions on the triazole ring can introduce various functional groups, enhancing the compound’s versatility in different applications .
Aplicaciones Científicas De Investigación
3-Amino-3-(3-isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-ol has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the development of agrochemicals and as a precursor for various industrial chemicals
Mecanismo De Acción
The mechanism of action of 3-Amino-3-(3-isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-ol involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The triazole ring plays a crucial role in these interactions through hydrogen bonding and dipole interactions with biological receptors .
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-1,2,4-triazole: A simpler analog that lacks the isopropyl and methyl groups.
1,2,4-Triazole: The parent compound of the triazole family, widely used in various applications.
Imidazole: Another heterocyclic compound with similar biological activities but different structural features.
Uniqueness
3-Amino-3-(3-isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and hydroxyl groups enhances its reactivity and potential for forming diverse derivatives .
Propiedades
Fórmula molecular |
C9H18N4O |
|---|---|
Peso molecular |
198.27 g/mol |
Nombre IUPAC |
3-amino-3-(2-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)propan-1-ol |
InChI |
InChI=1S/C9H18N4O/c1-6(2)8-11-9(13(3)12-8)7(10)4-5-14/h6-7,14H,4-5,10H2,1-3H3 |
Clave InChI |
AHHSFBCNZKWREH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=NN(C(=N1)C(CCO)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


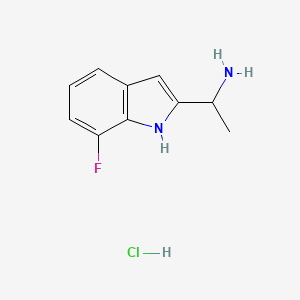

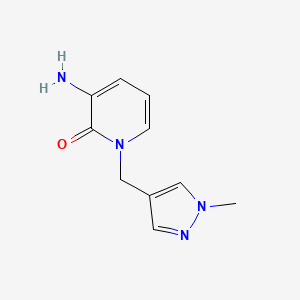
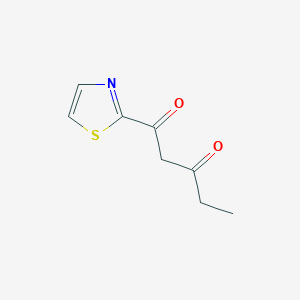
amine hydrochloride](/img/structure/B13474351.png)
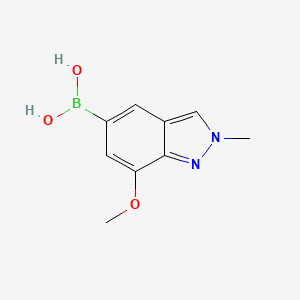
![3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine dihydrochloride](/img/structure/B13474359.png)
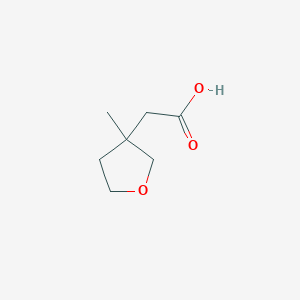
![[(2S)-1-methanesulfonylpyrrolidin-2-yl]methanamine hydrochloride](/img/structure/B13474364.png)
![1-(Trifluoromethyl)-3-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B13474372.png)
